![molecular formula C7H13NO B13008625 (3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxabicyclo[410]heptan-6-yl)methanamine is a bicyclic amine compound with the molecular formula C₇H₁₃NO It features a unique oxabicyclo structure, which is a bicyclic system containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with an amine under acidic or basic conditions to form the bicyclic structure. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Oxabicyclo[4.1.0]heptane): A similar compound without the methanamine group.
(3-Oxabicyclo[4.1.0]heptan-6-ol): A hydroxyl derivative of the compound.
(3-Oxabicyclo[4.1.0]heptan-6-one): A ketone derivative of the compound.
Uniqueness
(3-Oxabicyclo[410]heptan-6-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
3-oxabicyclo[4.1.0]heptan-6-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-5-7-1-2-9-4-6(7)3-7/h6H,1-5,8H2 |
InChI-Schlüssel |
HTRVELNUSIKIDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2C1(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


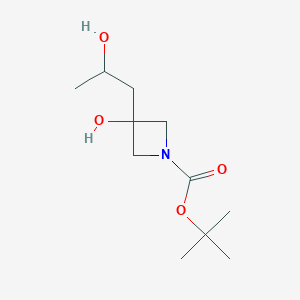
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
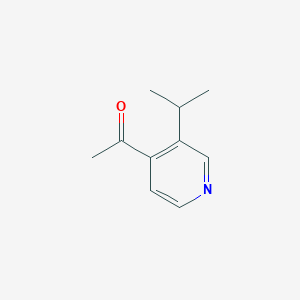
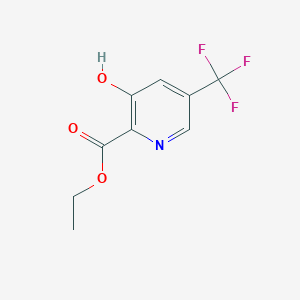
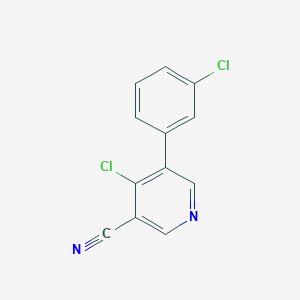
![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)

![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
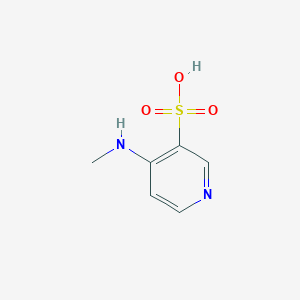
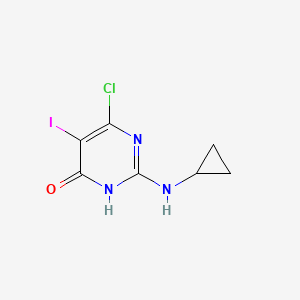
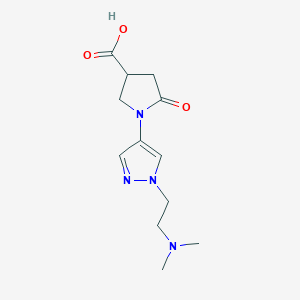
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
